
3-(4-Hydroxy-phenyl)-sydnone
Overview
Description
3-(4-Hydroxy-phenyl)-sydnone is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound possesses a unique structure that makes it an attractive target for drug development.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-phenyl)-sydnone is not fully understood. However, studies have shown that the compound acts as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory molecules. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Hydroxy-phenyl)-sydnone possesses potent anti-inflammatory and anti-bacterial properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. The compound has also been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Hydroxy-phenyl)-sydnone in lab experiments include its potent anti-inflammatory and anti-bacterial properties, its ability to induce apoptosis in cancer cells, and its potential use as a diagnostic tool for imaging studies. However, the compound has certain limitations, including its limited solubility in water, which can make it challenging to work with in aqueous environments.
Future Directions
There are several future directions of research for 3-(4-Hydroxy-phenyl)-sydnone. These include investigating its potential use as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The compound can also be studied for its potential use as a chemotherapeutic agent for various types of cancer. Additionally, further research can be conducted to optimize the synthesis method of the compound and improve its solubility in water.
Conclusion:
In conclusion, 3-(4-Hydroxy-phenyl)-sydnone is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound possesses potent anti-inflammatory, anti-bacterial, and anti-cancer properties and has been investigated for its potential use as a diagnostic tool for imaging studies. Further research is needed to fully understand the mechanism of action of the compound and optimize its synthesis method for future applications.
Scientific Research Applications
3-(4-Hydroxy-phenyl)-sydnone has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been investigated for its potential use as a diagnostic tool for imaging studies.
properties
IUPAC Name |
4-(5-oxo-2H-oxadiazol-3-ium-3-yl)phenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-3-1-6(2-4-7)10-5-8(12)13-9-10/h1-5H,(H-,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCINGZJRHQWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=CC(=O)ON2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938896 | |
| Record name | 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2,3-oxadiazol-3-ium-5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-phenyl)-sydnone | |
CAS RN |
17710-78-0 | |
| Record name | NSC63476 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2,3-oxadiazol-3-ium-5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



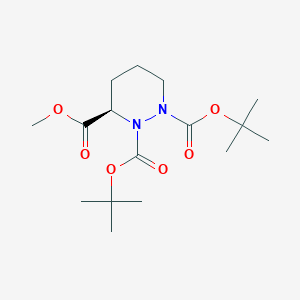
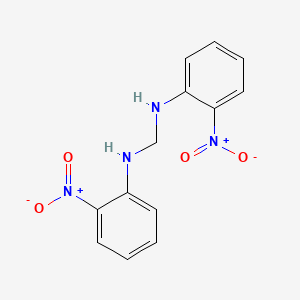
![Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate](/img/structure/B3367368.png)
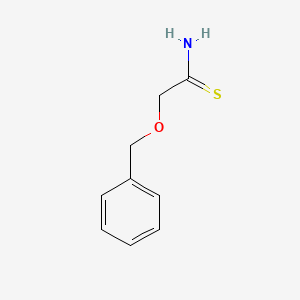
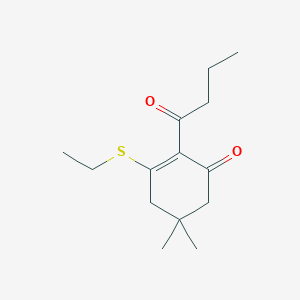
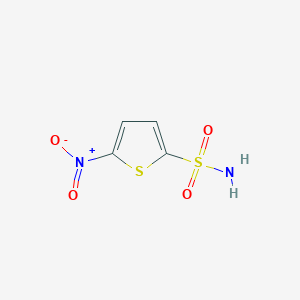
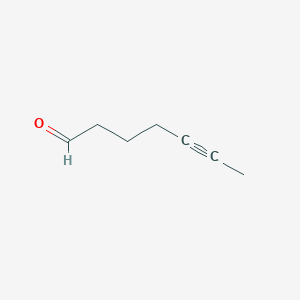
![N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide](/img/structure/B3367384.png)

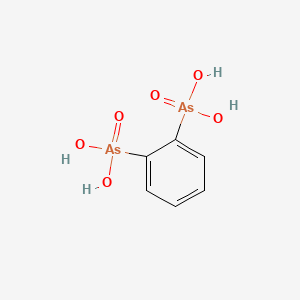


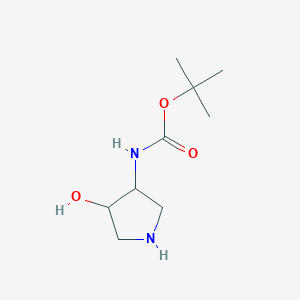
![3-[(4-Methylphenyl)methoxy]aniline](/img/structure/B3367451.png)